molecular formula C20H22N6O2 B5065046 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5065046
M. Wt: 378.4 g/mol
InChI Key: IYNZDYNJJZPGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a piperazine ring bearing a 4-methoxybenzoyl group and at the 6-position with a 3-methylpyrazole. The 4-methoxybenzoyl group introduces electron-donating properties, while the 3-methylpyrazole contributes steric bulk.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15-9-10-26(23-15)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)16-3-5-17(28-2)6-4-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNZDYNJJZPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the piperazine and pyrazole groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Recent studies have indicated that derivatives of pyridazine and piperazine possess a wide array of biological activities, including:

  • Antidepressant : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, suggesting potential use as antidepressants.
  • Antitumor : Certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Antimicrobial : The presence of the piperazine moiety is linked to antimicrobial properties, making this compound a candidate for further exploration in infectious disease treatment.

Medicinal Chemistry Applications

The compound's design allows for modifications that can enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.

Table 1: Potential Biological Activities of Similar Compounds

Compound TypeActivity TypeReferences
Pyridazine DerivativesAntitumor ,
Piperazine DerivativesAntimicrobial ,
Pyrazole DerivativesAntidepressant ,

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structural motifs:

  • Antidepressant Activity : A study on piperazine derivatives showed significant serotonin reuptake inhibition, indicating potential for treating depression ( ).
  • Anticancer Properties : Research demonstrated that pyridazine derivatives could induce apoptosis in cancer cells, providing a pathway for developing new cancer therapies ( ).
  • Antimicrobial Efficacy : A series of piperazine-based compounds were tested against various bacterial strains, showing promising results that warrant further investigation ( ).

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

Compound A : 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

  • Structure : Lacks the 4-methoxybenzoyl and 3-methyl groups.
  • Molecular Weight : 242.29 vs. 401.45 (target compound).
  • Implications : The absence of substituents reduces molecular complexity and may decrease binding affinity due to fewer hydrophobic interactions.

Substituent Effects on Piperazine

Compound Piperazine Substituent Molecular Weight Key Features
Target Compound 4-Methoxybenzoyl 401.45 Electron-rich aromatic system.
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-Chlorophenyl 336.78 Electron-withdrawing group; antiplatelet activity.
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone 2-Fluorophenyl 318.33 Moderate polarity; used in hydrazide derivatives.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenylsulfonyl 488.60 Bulky substituent; potential enhanced receptor selectivity.

Key Observations :

  • Electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., chloro, fluoro) improve metabolic stability.
  • Bulky substituents (e.g., biphenylsulfonyl) increase molecular weight but may improve target specificity.

Pyrazole Modifications

Compound Pyrazole Substituent Implications
Target Compound 3-Methyl Steric hindrance may reduce off-target interactions.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Unsubstituted pyrazole Planar structure with π-π interactions; lacks steric bulk.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Unsubstituted pyrazole Simpler structure; lower molecular weight (446.5 vs. 401.45).

Key Observations :

  • Methyl groups on pyrazole improve steric fit in hydrophobic binding pockets.
  • Unsubstituted pyrazoles facilitate synthetic accessibility but may reduce selectivity.

Biological Activity

The compound 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 364.43 g/mol

The presence of the methoxy group and the piperazine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have indicated that derivatives similar to the target compound exhibit significant anticancer properties. For instance, compounds featuring pyridazine and pyrazole rings have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that modifications in the structure can enhance anticancer efficacy, particularly through inhibition of c-Met kinase, which is implicated in tumor growth and metastasis .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Kinase Inhibition : The compound may act as a c-Met kinase inhibitor, disrupting signaling pathways that promote cancer cell proliferation.
  • Apoptosis Induction : Studies utilizing Annexin V-FITC/PI staining have shown that compounds similar to this one can induce apoptosis in cancer cells, leading to cell death .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Case Studies

A notable study investigated the effects of related compounds on various cancer types, revealing promising results:

  • Study : Evaluation of anti-tumor activity in vitro.
  • Findings : Significant reduction in cell viability was observed in treated groups compared to controls, with dose-dependent responses noted across multiple assays.

Q & A

Q. Advanced Consideration :

  • In vivo models : For promising targets, employ xenograft models (e.g., murine cancer lines) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Which analytical techniques are critical for structural characterization?

Q. Methodological Approach :

  • NMR (1H/13C) : Assign peaks for piperazine (δ 2.5–3.5 ppm) and pyridazine (δ 7.0–8.5 ppm) protons; confirm substitution patterns .
  • HPLC-MS : Verify molecular weight (expected m/z ~413 for [M+H]+) and detect impurities .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. Methodological Approach :

  • Scaffold modification : Synthesize analogs with substituent variations (e.g., methoxy → ethoxy on benzoyl; methyl → ethyl on pyrazole) .
  • Bioisosteric replacement : Replace pyridazine with pyrimidine or triazine to assess tolerance for heterocycle swaps .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with receptor active sites) .

Q. Advanced Consideration :

  • QSAR models : Develop regression models correlating logP, polar surface area, and IC50 values to predict activity .

How should conflicting biological activity data be resolved?

Q. Methodological Approach :

  • Assay validation : Replicate experiments with positive/negative controls (e.g., known kinase inhibitors for kinase assays) .
  • Dose-response curves : Confirm activity across concentrations (1 nM–100 μM) to rule out false positives from off-target effects .
  • Orthogonal assays : Cross-verify antimicrobial activity via both MIC and time-kill assays .

Q. Data Contradiction Example :

Assay TypeObserved ActivityResolution Strategy
In vitro kinase inhibitionLow IC50 (nM range) but no in vivo efficacyCheck bioavailability via ADME profiling

What strategies assess stability and degradation under physiological conditions?

Q. Methodological Approach :

  • Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light; monitor via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
  • Degradant identification : LC-MS/MS to characterize hydrolysis products (e.g., cleavage of methoxybenzoyl group) .

Which computational tools are suitable for target identification?

Q. Methodological Approach :

  • Phylogenetic analysis : Compare with known piperazine-containing drugs (e.g., aripiprazole) to predict GPCR targets .
  • Molecular dynamics simulations : Simulate binding to serotonin 5-HT2A receptors (20–100 ns trajectories) to assess stability .
  • Chemoinformatics databases : Mine ChEMBL or PubChem for analogs with reported bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.